1-(4-Fluorophenyl)ethanamine
Overview
Description
1-(4-Fluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Analytical Characterizations
- Syntheses and Analytical Characterizations: Substances based on the 1,2-diarylethylamine template, like 1-(4-Fluorophenyl)ethanamine, have been investigated for various potential clinical applications. The study reported the chemical syntheses and comprehensive analytical characterizations of six positional isomers of a related compound, demonstrating the complexity and versatility of these substances in research settings (Dybek et al., 2019).
Novel Mercury Sensor
- Dual Optical Detection of Novel Mercury Sensor: A novel macromolecule related to this compound was synthesized for the selective optical detection of mercury ions. This showcases the potential for using derivatives in sensing applications, particularly in environmental monitoring (Wanichacheva et al., 2009).
Synthesis of Antagonists and Agonists
- Efficient Synthesis of NK(1) Receptor Antagonist: The synthesis of the orally active NK(1) receptor antagonist Aprepitant involved a compound structurally similar to this compound. This highlights the role of such compounds in synthesizing pharmaceutical agents (Brands et al., 2003).
Chiral Recognition and Antimicrobial Activity
- Role in Chiral Recognition and Antimicrobial Activity: Compounds like this compound are used to study the role of substituents in the chiral recognition of molecular complexes. Additionally, derivatives of this compound have shown antibacterial and antifungal activities, indicating their potential in the development of new antimicrobial agents (Pejchal et al., 2015).
Structural and Vibrational Properties
- Structural and Vibrational Studies: The structural and vibrational properties of derivatives of this compound, like 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, have been studied. Such research provides insights into the molecular behavior and potential applications in materials science (Saeed et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of phenethylamine, a class of compounds known to interact with various targets in the body, including neurotransmitter receptors and transporters . .
Mode of Action
As a derivative of phenethylamine, it may interact with its targets in a similar manner, potentially acting as a ligand for certain receptors or as a substrate for transporters .
Biochemical Pathways
Phenethylamine derivatives are known to affect various biochemical pathways, particularly those involved in neurotransmission
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to be a non-substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells .
Result of Action
As a derivative of phenethylamine, it may have effects on neurotransmission .
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)ethanamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as serotonin, dopamine, and norepinephrine . The interaction with MAO can influence the levels of these neurotransmitters in the brain, thereby affecting mood and behavior.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in neurotransmission and other cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to monoamine oxidase, inhibiting its activity and thereby increasing the levels of monoamine neurotransmitters . This inhibition can lead to enhanced neurotransmission and altered mood states. Additionally, this compound can modulate the activity of other enzymes and receptors involved in neurotransmitter signaling, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve mood and cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and behavioral effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of monoamine neurotransmitters. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase (COMT), which are involved in the breakdown and regulation of neurotransmitters . These interactions can affect metabolic flux and metabolite levels, leading to changes in neurotransmitter availability and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it interacts with neurotransmitter systems . Additionally, it can be transported within cells by specific transporters, influencing its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as synaptic vesicles and mitochondria . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-(4-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCLEUGNYRXBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960739 | |
Record name | 1-(4-Fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-40-7 | |
Record name | 1-(4-Fluorophenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-alpha-methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Fluorophenyl)ethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5LVU25R8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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